molecular formula C22H18N4O2S3 B3303460 N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 920441-10-7

N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B3303460
CAS No.: 920441-10-7
M. Wt: 466.6 g/mol
InChI Key: XGUJVYBELPVARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a pyridazine core linked to a methyl-thiophenyl-thiazole moiety via a sulfanyl bridge. Its design integrates heterocyclic components (thiazole, thiophene, pyridazine) and a 4-acetylphenyl substituent, which collectively influence its physicochemical and pharmacological properties. This article compares its structural, synthetic, and biological aspects with related compounds reported in recent literature.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S3/c1-13-21(31-22(23-13)18-4-3-11-29-18)17-9-10-20(26-25-17)30-12-19(28)24-16-7-5-15(6-8-16)14(2)27/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUJVYBELPVARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiazole and pyridazine rings, followed by their functionalization and coupling.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyridazine Ring Formation: The pyridazine ring can be synthesized through the reaction of hydrazines with 1,4-diketones.

    Coupling and Functionalization: The final step involves coupling the thiazole and pyridazine rings with the acetylphenyl group and introducing the sulfanylacetamide moiety. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Pyridazine-thiazole-thiophene scaffold.
  • Triazole-Based Analogues: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamides () replace pyridazine/thiazole with triazole and furan rings, reducing aromatic electron deficiency but enhancing metabolic stability .
  • Imidazole/Thiazole Hybrids: ’s fluorophenyl-substituted dihydroimidazo-thiazole acetamide exhibits a fused bicyclic system, which may improve rigidity and target binding compared to the target’s non-fused thiazole-pyridazine .

Substituent Effects

  • This contrasts with ’s 4-chloro-2-methoxy-5-methylphenyl substituent, which combines steric bulk and lipophilicity .
  • Thiophene vs. Furan/Pyridine : The thiophen-2-yl group in the target compound provides higher electron richness compared to furan () or pyridine (), influencing redox properties and binding interactions .

Comparison with Analogues

  • Triazole Derivatives () : Synthesized via sequential hydrazine reflux and carbon disulfide-mediated cyclization, emphasizing milder conditions than pyridazine-thiazole systems .
  • Hydroxyacetamides () : Utilize zeolite-catalyzed reactions under high-temperature reflux, highlighting the need for robust catalysts in complex heterocycle formation .

Anti-Exudative Activity

  • The acetylphenyl group may enhance membrane permeability compared to furan-based analogues .
  • Diclofenac Sodium Benchmark : ’s reference drug (8 mg/kg) shows 55% inhibition, indicating room for optimization in sulfanyl-acetamide designs .

Antiproliferative Potential

  • Hydroxyacetamide Derivatives (): Exhibit IC₅₀ values of 1.2–8.7 µM against cancer cell lines.

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazine-thiazole-thiophene 4-Acetylphenyl, methyl-thiophenyl Not reported N/A
(Triazole derivative) 1,2,4-Triazole Furan-2-yl, sulfanylacetamide Anti-exudative (38–52% AEA)
(Dihydroimidazo-thiazole) Fused imidazo-thiazole 4-Fluorophenyl Not explicitly reported
(Triazole-chlorophenyl) 1,2,4-Triazole 4-Chlorophenyl, pyridin-4-yl Not explicitly reported

Q & A

Q. What are the key steps in synthesizing N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Condensation of 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde with hydrazine derivatives to generate intermediates .
  • Pyridazine coupling : Sulfur-mediated coupling of the thiazole intermediate with pyridazin-3-yl derivatives under reflux in ethanol or dichloromethane .
  • Acetamide functionalization : Reaction of the pyridazine-thiol intermediate with N-(4-acetylphenyl)chloroacetamide in the presence of a base (e.g., triethylamine) to form the final compound .
    Optimization strategies :
  • Solvent selection (polar aprotic solvents improve yields).
  • Temperature control (60–80°C for coupling reactions).
  • Catalysts (e.g., Pd-based catalysts for cross-coupling steps, though specifics require further exploration) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm aromatic proton environments and acetamide/thiourea linkages .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion at m/z ~520–550 range) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly to analyze sulfur-containing moieties and planarity of heterocyclic rings .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme inhibition : Kinase or protease inhibition assays, leveraging the compound’s thiazole and pyridazine motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Core modifications : Replace the thiophen-2-yl group with other aryl/heteroaryl groups (e.g., pyridin-3-yl) to enhance target binding .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the acetylphenyl ring to improve metabolic stability .
  • Data-driven SAR : Use computational docking (e.g., AutoDock Vina) to prioritize analogs with predicted strong interactions with target proteins (e.g., EGFR kinase) .

Q. How should researchers resolve contradictions between solubility data and observed bioactivity?

  • Solubility enhancement : Co-solvent systems (e.g., DMSO/PBS mixtures) or formulation with cyclodextrins .
  • Bioactivity validation : Use orthogonal assays (e.g., SPR for binding affinity) to confirm activity despite poor solubility .
  • Structural analogs : Compare with derivatives like N-(4-fluorophenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide, which may have better solubility profiles .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : Use PyMOL or Schrödinger Suite to model interactions with kinases (e.g., JAK2) or antimicrobial targets (e.g., DHFR) .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • ADMET prediction : SwissADME or ProTox-II to prioritize analogs with favorable pharmacokinetic profiles .

Q. How can researchers address discrepancies in biological activity across structural analogs?

  • Pharmacophore mapping : Identify essential features (e.g., sulfur atoms, acetyl group) using tools like Phase .
  • Meta-analysis : Compare bioactivity data across analogs (see Table 1 ) to isolate structural determinants of potency.

Q. Table 1: Bioactivity Comparison of Structural Analogs

CompoundStructural VariationIC50 (μM, MCF-7)Solubility (mg/mL)
Target CompoundThiophen-2-yl, acetylphenyl12.30.05
Analog A (Pyridin-3-yl)Pyridin-3-yl, 4-fluorophenyl8.70.12
Analog B (Oxadiazole)Oxadiazole core24.90.03

Key Insight : Pyridin-3-yl substitution improves solubility and potency, suggesting π-π stacking enhancements .

Q. What in vivo models are suitable for validating this compound’s therapeutic potential?

  • Anticancer : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) at doses 10–50 mg/kg .
  • Antimicrobial : Murine systemic infection models (e.g., S. aureus sepsis) with pharmacokinetic monitoring .
  • Toxicity screening : Zebrafish embryo assays for rapid hepatotoxicity assessment .

Methodological Notes

  • Software citations : SHELX , AutoDock , and GROMACS are industry-standard tools.
  • Data conflicts : Cross-referenced solubility and bioactivity data from multiple studies to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.